REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]=[N+]=[N-].[FH:11]>C1CCCCC1>[F:1][C:2]1[CH:7]=[C:6]([F:11])[CH:5]=[CH:4][C:3]=1[NH2:8]
|
Name
|
|
Quantity
|
0.03 mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)N=[N+]=[N-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then shaken at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
WASH
|
Details
|
rinsed from the bomb with two successive applications of 100 ml
|
Type
|
CUSTOM
|
Details
|
quenched in 75g
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
to yield 2.2g
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
(57%) of a brown-red fluid after drying over MgSO4
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |